

# Spectroscopic Profile of 2-Chlorobenzamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzamide**, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-Chlorobenzamide** in a laboratory setting.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chlorobenzamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Chlorobenzamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.75	d	~7.6	Aromatic H
~7.42	m	-	Aromatic H
~7.40	m	-	Aromatic H
~7.35	m	-	Aromatic H
~6.3 (broad)	s	-	-NH <sub>2</sub>
~5.8 (broad)	s	-	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>. The chemical shifts for the amide protons (-NH<sub>2</sub>) are broad and can vary with concentration and temperature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Chlorobenzamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Amide Carbonyl)
~135	Aromatic C-Cl
~132	Aromatic C
~131	Aromatic C
~130	Aromatic C
~129	Aromatic C
~127	Aromatic C

Solvent: CDCl<sub>3</sub>. The assignments are based on typical chemical shift ranges for substituted benzene derivatives.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Chlorobenzamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch (asymmetric)
~3200	Strong, Sharp	N-H Stretch (symmetric)
~1660	Strong, Sharp	C=O Stretch (Amide I)
~1620	Medium	N-H Bend (Amide II)
~1400	Medium	Aromatic C=C Stretch
~750	Strong	C-Cl Stretch

Sample Preparation: KBr Pellet

## Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **2-Chlorobenzamide** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
155/157	High	[M] <sup>+</sup> (Molecular Ion)
139/141	High	[M-NH <sub>2</sub> ] <sup>+</sup>
111	High	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
75	Medium	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

The presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Chlorobenzamide**.

## NMR Spectroscopy

### 2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **2-Chlorobenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

#### 2.1.2. $^1\text{H}$ NMR Acquisition

- Place the NMR tube in the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
- Typical acquisition parameters:
  - Spectrometer Frequency: 300-500 MHz
  - Spectral Width: 10-15 ppm
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 seconds
- Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks and determine the chemical shifts and coupling constants.

#### 2.1.3. $^{13}\text{C}$ NMR Acquisition

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.

- Typical acquisition parameters:
  - Spectrometer Frequency: 75-125 MHz
  - Spectral Width: 0-200 ppm
  - Number of Scans: 1024-4096 (due to the low natural abundance of  $^{13}\text{C}$ )
  - Relaxation Delay: 2-5 seconds
- Process the FID as described for  $^1\text{H}$  NMR.
- Calibrate the spectrum using the solvent peak as a secondary reference (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **2-Chlorobenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Carefully remove the pellet from the press.

### 2.2.2. FTIR Analysis

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

- Process the spectrum to identify the wavenumbers of the absorption bands.

## Mass Spectrometry (GC-MS)

### 2.3.1. Sample Preparation

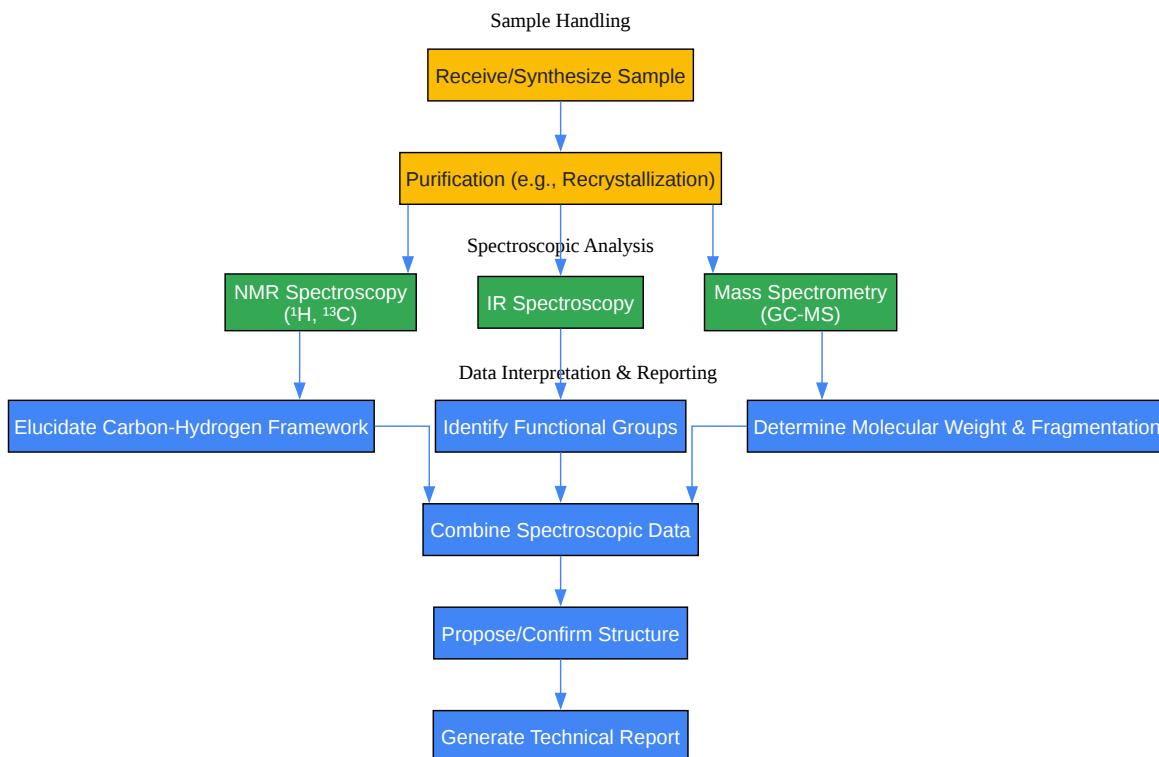
- Prepare a dilute solution of **2-Chlorobenzamide** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

### 2.3.2. GC-MS Analysis

- Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the gas chromatograph.
- The GC separates the components of the sample before they enter the mass spectrometer.
- Typical GC conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- The eluting compound is then ionized in the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, showing the relative abundance of each ion.

## Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **2-Chlorobenzamide**.

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Caption: Workflow for Spectroscopic Analysis of **2-Chlorobenzamide**.

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## References

- 1. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorobenzamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146235#spectroscopic-data-of-2-chlorobenzamide-nmr-ir-mass-spec>]

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